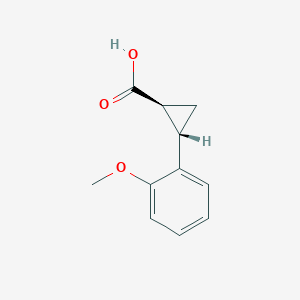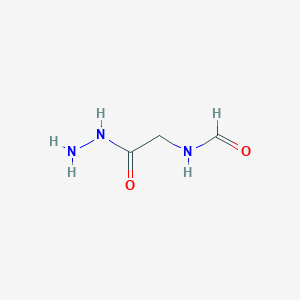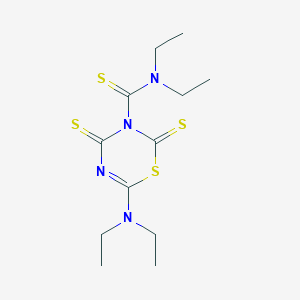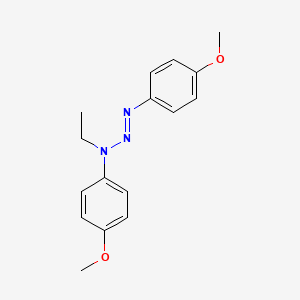
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid is a cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by carboxylation. One common method involves the use of a diazo compound and a transition metal catalyst to achieve the cyclopropanation reaction. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Catalyst: Rhodium or copper-based catalysts
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents
Major Products Formed
Oxidation: Formation of (1S,2S)-2-(2-Hydroxyphenyl)cyclopropanecarboxylic Acid
Reduction: Formation of (1S,2S)-2-(2-Methoxyphenyl)cyclopropanol
Substitution: Formation of various substituted cyclopropanecarboxylic acids depending on the nucleophile used
Scientific Research Applications
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid: A stereoisomer with different spatial arrangement of atoms.
(1S,2S)-2-(2-Hydroxyphenyl)cyclopropanecarboxylic Acid: An oxidized derivative with a hydroxyl group instead of a methoxy group.
(1S,2S)-2-(2-Methylphenyl)cyclopropanecarboxylic Acid: A derivative with a methyl group instead of a methoxy group.
Uniqueness
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13)/t8-,9+/m1/s1 |
InChI Key |
QWTOSVJYKMLFEP-BDAKNGLRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2C[C@@H]2C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)



![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)


